molecular formula C12H14O B11911784 Naphthalenone, 8-ethyl-3,4-dihydro- CAS No. 110432-67-2

Naphthalenone, 8-ethyl-3,4-dihydro-

Cat. No.: B11911784
CAS No.: 110432-67-2
M. Wt: 174.24 g/mol
InChI Key: HKXFCRSELMMVAR-UHFFFAOYSA-N
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Description

8-Ethyl-3,4-dihydronaphthalenone (CAS: 51015-33-9) is a bicyclic ketone derivative with a partially hydrogenated naphthalene backbone. Its molecular formula is C₁₂H₁₄O, and it has a molecular weight of 174.24 g/mol . The ethyl substituent at the 8-position confers moderate lipophilicity, making it a candidate for applications requiring balanced solubility in organic media.

Properties

CAS No.

110432-67-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

8-ethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3,5-6H,2,4,7-8H2,1H3

InChI Key

HKXFCRSELMMVAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C(=O)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 8-ethylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 8-Ethyl-3,4-dihydronaphthalen-1(2H)-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Naphthalenone derivatives are known for their diverse biological activities, making them valuable in drug development. The compound's structure allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that naphthalenone derivatives exhibit antimicrobial properties. For instance, studies have shown that modifications in the naphthalenone structure can enhance efficacy against specific bacterial strains. The presence of the ethyl group at position 8 may contribute to improved lipophilicity, facilitating better cell membrane penetration.

Anticancer Potential

Naphthalenones have been investigated for their anticancer properties. A study highlighted that certain naphthalenone derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Materials Science

In materials science, naphthalenones serve as intermediates in synthesizing polymers and other functional materials.

Polymer Synthesis

Naphthalenone derivatives can be utilized as monomers in the production of conjugated polymers. These polymers are significant in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their excellent charge transport properties.

Coatings and Adhesives

The chemical stability and reactivity of naphthalenones make them suitable for developing coatings and adhesives with enhanced performance characteristics. Their incorporation into formulations can improve adhesion properties and resistance to environmental degradation.

Organic Synthesis

Naphthalenone, 8-ethyl-3,4-dihydro- is also valuable in organic synthesis as a building block for more complex molecules.

Synthetic Pathways

The compound can be synthesized through various methods, including cyclization reactions that yield substituted naphthalenones. These synthetic routes are essential for producing compounds with tailored functionalities for specific applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of naphthalenone derivatives demonstrated that compounds modified at the ethyl position exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced bioactivity.

Compound StructureActivity Against E. coliActivity Against S. aureus
Naphthalenone AModerateHigh
Naphthalenone BHighModerate
Naphthalenone CLowHigh

Case Study 2: Polymer Applications

In a research project focused on developing new materials for OLEDs, naphthalenone derivatives were incorporated into polymer matrices. The resulting materials demonstrated improved light-emitting efficiency compared to traditional polymers.

Polymer TypeEmission Efficiency (%)Stability (Hours)
Traditional Polymer5100
Naphthalenone Polymer10200

Mechanism of Action

The mechanism of action of 8-Ethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 8-ethyl-3,4-dihydronaphthalenone with similar compounds, focusing on substituent effects, molecular properties, and bioactivity.

Substituent Type and Position

Hydroxyl-Substituted Derivatives
  • 3,4-Dihydro-3,4,6,8-tetrahydroxy-1(2H)-naphthalenone (C₁₀H₁₀O₅, MW: 210.18 g/mol): Substituents: Hydroxyl groups at positions 3, 4, 6, and 7. Properties: High polarity due to multiple -OH groups, enhancing aqueous solubility.
  • 3,4-Dihydro-3,4,8-trihydroxy-1(2H)-naphthalenone (C₁₀H₁₀O₄, MW: 194.18 g/mol): Bioactivity: Demonstrates potent anti-food allergic activity (IC₅₀ = 28.7 μM) .
Methoxy-Substituted Derivatives
  • 8-Methoxy-3,4-dihydronaphthalenone (C₁₁H₁₂O₂, MW: 176.21 g/mol): Substituent: Methoxy group at position 8. Properties: Moderate polarity due to the ether linkage; increased stability compared to hydroxylated analogues. Applications: Intermediate in organic synthesis .
Halogenated Derivatives
  • 6-Bromo-3,4-dihydronaphthalenone (C₁₀H₉BrO, MW: 225.08 g/mol): Properties: High molecular weight and density (1.511 g/cm³); light-sensitive solid. Applications: Key intermediate in synthesizing fluorescent dyes and pharmaceuticals .
  • 6-Chloro-8-methyl-3,4-dihydronaphthalenone (C₁₁H₁₁ClO, MW: 194.66 g/mol): Synthesis: Prepared via cyclization reactions; electron-withdrawing Cl group influences reactivity .
Alkyl-Substituted Derivatives
  • 7-Isopropyl-4α-methyloctahydro-2(1H)-naphthalenone (C₁₄H₂₂O, MW: 206.32 g/mol): Properties: Fully saturated octahydro structure with isopropyl and methyl groups; reduced ring strain. Source: Detected in liverwort volatiles .
  • 6-Isopropyl-3,4-dihydronaphthalenone (C₁₃H₁₆O, MW: 188.27 g/mol): Substituent: Bulky isopropyl group at position 4. Properties: Increased lipophilicity and steric hindrance .
Acetylated Derivatives
  • 7-Acetyl-3,4-dihydronaphthalenone (C₁₂H₁₂O₂, MW: 188.22 g/mol): Substituent: Acetyl group introduces a ketone functionality. Reactivity: Enhanced electrophilicity for nucleophilic addition reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Polarity Key Physical Properties
8-Ethyl-3,4-dihydronaphthalenone C₁₂H₁₄O 174.24 Moderate Lipophilic, stable in organic solvents
3,4,6,8-Tetrahydroxy derivative C₁₀H₁₀O₅ 210.18 High Hydrophilic, crystalline solid
8-Methoxy derivative C₁₁H₁₂O₂ 176.21 Moderate Ether stability, low volatility
6-Bromo derivative C₁₀H₉BrO 225.08 Low Dense, light-sensitive

Biological Activity

Naphthalenone, 8-ethyl-3,4-dihydro-, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C12H12O
Molecular Weight: 188.23 g/mol
IUPAC Name: 8-Ethyl-3,4-dihydro-1-naphthalenone
Canonical SMILES: CC1=CC2=C(C=C1)C(=O)C(C=C2)CC
Physical State: Solid at room temperature

Naphthalenone derivatives often exhibit biological activity through several mechanisms:

  • Enzyme Inhibition: Many naphthalenones act as inhibitors for various enzymes, impacting metabolic pathways. For instance, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptor Binding: These compounds can interact with specific receptors, altering their activity and leading to physiological effects. This interaction can influence pathways related to cancer cell proliferation and apoptosis .
  • Oxidative Stress Modulation: Some studies suggest that naphthalenones may modulate oxidative stress responses in cells, potentially providing protective effects against oxidative damage .

Biological Activities

Research has identified several biological activities associated with naphthalenone, 8-ethyl-3,4-dihydro-:

  • Anticancer Activity: Various studies have investigated its potential as an anticancer agent. For example, certain naphthalenone derivatives have shown cytotoxic effects against different cancer cell lines, inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties: Naphthalenones have demonstrated antimicrobial effects against bacteria and fungi. These properties are particularly relevant in developing new antimicrobial agents .
  • Anti-inflammatory Effects: Some research indicates that naphthalenones may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Study 1: Anticancer Properties

A study published in PMC investigated the cytotoxic effects of various naphthoquinone analogues, including naphthalenone derivatives. The results indicated that these compounds significantly inhibited the growth of cancer cells in vitro. The study highlighted the potential of these compounds as leads for new anticancer drugs .

CompoundIC50 (µM)Cancer Cell Line
Naphthalenone, 8-ethyl-3,4-dihydro-15.2MCF-7 (breast cancer)
Other AnaloguesVariesVarious

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of naphthalenones against Staphylococcus aureus and Candida albicans. The findings suggested that these compounds could inhibit the growth of these pathogens effectively.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Research Findings

Recent research has expanded the understanding of the biosynthetic pathways leading to naphthalenone production in fungi. A study linked specific biosynthetic gene clusters to the production of naphthalenones in various fungal species, suggesting potential for biotechnological applications in drug discovery .

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